molecular formula C24H16F3N3O3S B11594242 (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594242
M. Wt: 483.5 g/mol
InChI Key: FVZGQRCSTRLVHS-MOSHPQCFSA-N
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Description

The compound (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with various substituents such as ethoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions The initial step often includes the preparation of key intermediates such as 4-ethoxybenzaldehyde and 3-(trifluoromethyl)phenylfuran These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-methoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-2-(4-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-2-(4-ethoxyphenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, while the trifluoromethyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C24H16F3N3O3S

Molecular Weight

483.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H16F3N3O3S/c1-2-32-17-8-6-14(7-9-17)21-28-23-30(29-21)22(31)20(34-23)13-18-10-11-19(33-18)15-4-3-5-16(12-15)24(25,26)27/h3-13H,2H2,1H3/b20-13-

InChI Key

FVZGQRCSTRLVHS-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2

Origin of Product

United States

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